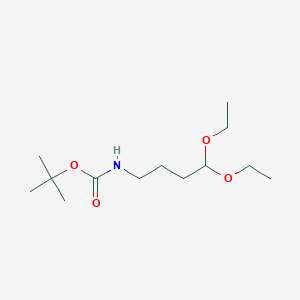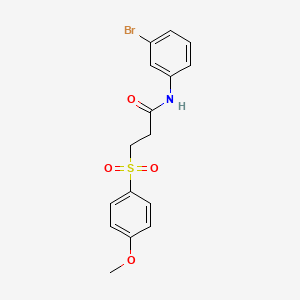
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring and an ethane-1,2-diol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent formation of the diol. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but lacks the morpholine ring.
Propane-1,2-diol: Another diol with different chemical properties and applications.
Morpholine: Contains the morpholine ring but lacks the diol moiety.
Uniqueness
®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is unique due to its combination of a morpholine ring and a diol moiety, providing distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-6(9)5-4-10-2-1-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFWAMRXPILATC-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)[C@H](CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)
![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)



![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)


